Increased Hydrogen‑Bond Acceptor Capacity and Topological Polar Surface Area Relative to Unsubstituted Benzyl Analogue
The 4‑methoxy substituent on the benzyl ring introduces an additional oxygen atom, raising the number of hydrogen‑bond acceptors (HBA) to 5 versus 3 for the unsubstituted benzyl analogue tert‑butyl 1‑benzylpiperidin‑4‑ylcarbamate (CAS 73889‑19‑7). Correspondingly, the topological polar surface area (TPSA) increases from approximately 42 Ų (predicted for the des‑methoxy analogue) to 51 Ų for the target compound . This TPSA increment is expected to influence passive membrane permeability and blood‑brain barrier partitioning, making the 4‑methoxy variant preferentially suitable for CNS‑targeted programmes where fine‑tuning of polar surface area is critical.
| Evidence Dimension | Hydrogen-bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 51 Ų |
| Comparator Or Baseline | tert-butyl 1-benzylpiperidin-4-ylcarbamate (predicted HBA = 3; TPSA ≈ 42 Ų) |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +9 Ų |
| Conditions | Computed properties (ACD/Labs Percepta PhysChem Module v14.00) |
Why This Matters
The higher TPSA and HBA count of the methoxy-bearing compound provide a distinct physicochemical signature that cannot be replicated by the des‑methoxy analogue, directly impacting drug‑likeness and CNS exposure in lead optimisation.
